molecular formula C17H18N4O2S B12475713 4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

Cat. No.: B12475713
M. Wt: 342.4 g/mol
InChI Key: OBALPQCRVRWBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a complex organic compound that features a unique structure combining a thiadiazolo-pyrimidine core with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiadiazolo-pyrimidine core, followed by the introduction of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazolo-pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo-pyrimidine derivatives and benzamide analogs. Examples are:

  • 4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}acetamide
  • 4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}phenylamide

Uniqueness

What sets 4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C17H18N4O2S/c1-10-20-21-15(23)13(9-18-16(21)24-10)19-14(22)11-5-7-12(8-6-11)17(2,3)4/h5-9H,1-4H3,(H,19,22)

InChI Key

OBALPQCRVRWBRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.